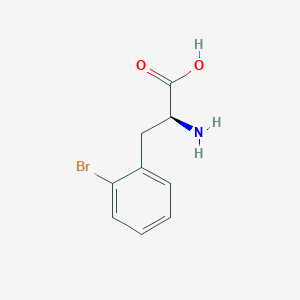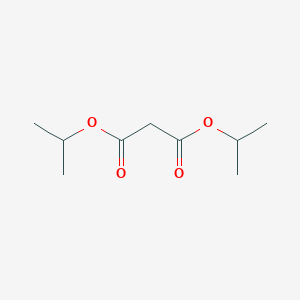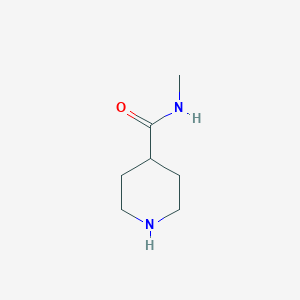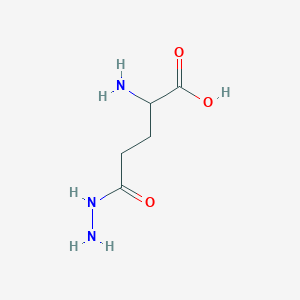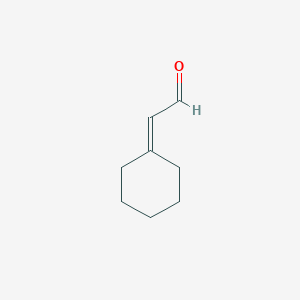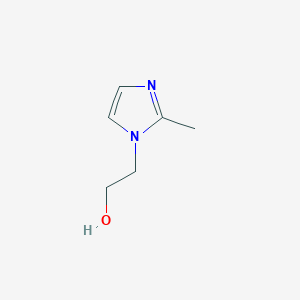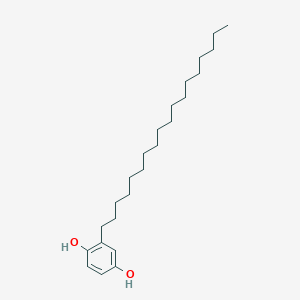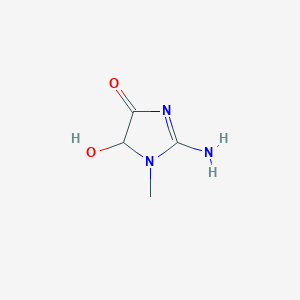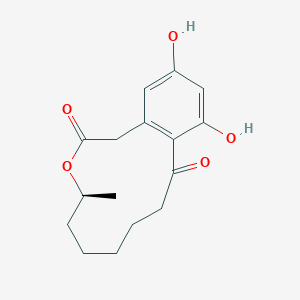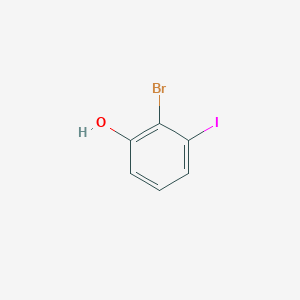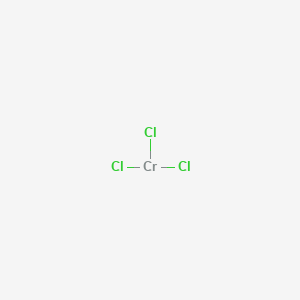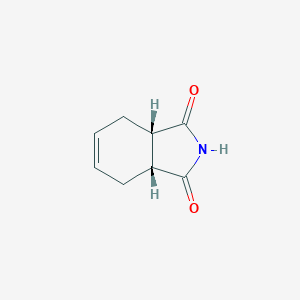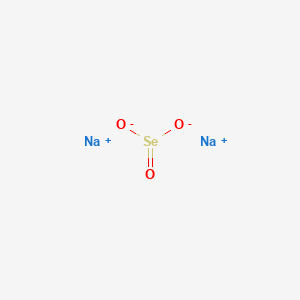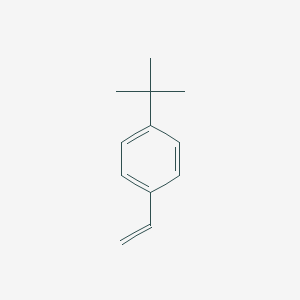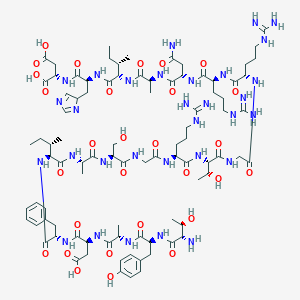
Pki peptide (6-24)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PKI peptide (6-24) is a synthetic peptide derived from the heat-stable inhibitor protein kinase A (PKI). This peptide is widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (6-24) has been shown to inhibit PKA activity by binding to its catalytic subunit, making it a valuable tool for studying the role of PKA in cellular signaling.
作用机制
PKI peptide (Pki peptide (6-24)) inhibits PKA activity by binding to its catalytic subunit. This binding prevents the catalytic subunit from interacting with its substrates, thereby blocking downstream signaling pathways. PKI peptide (Pki peptide (6-24)) binds to the active site of the catalytic subunit, which is located in the C-terminal domain of the protein.
生化和生理效应
PKI peptide (Pki peptide (6-24)) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a decrease in downstream signaling pathways. PKI peptide (Pki peptide (6-24)) has also been shown to modulate the activity of other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs) and protein phosphatases.
实验室实验的优点和局限性
One of the main advantages of using PKI peptide (Pki peptide (6-24)) in lab experiments is its specificity for PKA. This peptide is highly selective for PKA and does not inhibit other kinases or phosphatases. This specificity allows researchers to study the role of PKA in cellular signaling without interfering with other pathways.
One limitation of using PKI peptide (Pki peptide (6-24)) is its short half-life in vivo. This peptide is rapidly degraded by proteases in the bloodstream, which limits its use in animal studies. Another limitation is the potential for off-target effects, particularly at high concentrations.
未来方向
There are several future directions for research involving PKI peptide (Pki peptide (6-24)). One area of interest is the development of more stable analogs of this peptide for use in animal studies. Another area of interest is the use of PKI peptide (Pki peptide (6-24)) in combination with other inhibitors to study the role of PKA in disease states. Additionally, there is potential for the use of PKI peptide (Pki peptide (6-24)) in drug development, particularly for diseases involving dysregulated PKA signaling.
合成方法
PKI peptide (Pki peptide (6-24)) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification of the peptide. The synthesis of PKI peptide (Pki peptide (6-24)) typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and a resin-bound amino acid derivative. The final product is obtained as a white powder and can be stored at -20°C.
科学研究应用
PKI peptide (Pki peptide (6-24)) has been widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. It has been used to investigate the role of PKA in various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (Pki peptide (6-24)) has also been used to study the role of PKA in disease states, such as cancer and diabetes.
属性
CAS 编号 |
136058-52-1 |
|---|---|
产品名称 |
Pki peptide (6-24) |
分子式 |
C90H141N31O29 |
分子量 |
2121.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |
InChI 键 |
NBNUEAFSTNVCPT-GRHHDRIGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
序列 |
TYADFIASGRTGRRNAIXD |
同义词 |
PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



